Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-5-phenylazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(15(19)10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKSIHZVMLLOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134707 | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-5-phenyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-89-1 | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-5-phenyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-5-phenyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring Expansion of Piperidine Derivatives
A prominent method reported for related compounds (tert-butyl 4-oxoazepane-1-carboxylate) involves ring expansion of tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate. This approach can be adapted for the phenyl-substituted analog by starting with a 5-phenylpiperidone derivative.
- Process details : The ring expansion is performed at low temperature to control reactivity and avoid side reactions.
- Scale : Industrial scale synthesis has been demonstrated with over 33 kg of product obtained, indicating robustness and scalability.
- Advantages : The process avoids the need for purification of intermediates, enhancing efficiency and cost-effectiveness.
This method is based on the nucleophilic attack of diazo compounds on the ketone, followed by ring expansion to form the azepane ring with the keto group intact.
Protection of Azepane Nitrogen with tert-Butyl Carbamate
Protection of the nitrogen atom in azepane derivatives is generally achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under mild conditions:
- Typical conditions : Reaction in dichloromethane or acetonitrile at 0–25 °C.
- Base : Triethylamine or potassium bicarbonate is used to neutralize formed acids and drive the reaction forward.
- Reaction time : Ranges from 1 hour to 16 hours depending on conditions.
- Yield : High yields (up to 98%) are reported for Boc protection of piperidine and azepane derivatives.
For example, tert-butyl azepane-1-carboxylate is prepared by treating azepane with di-tert-butyl dicarbonate in dichloromethane at 0 °C to room temperature, followed by aqueous workup.
Introduction of the Phenyl Group
The phenyl substituent at the 5-position can be introduced via:
- Starting from 4-benzoylpiperidine hydrochloride, which contains the benzoyl (phenyl-ketone) group.
- Subsequent transformations, including reduction or rearrangement, lead to the phenyl-substituted azepane ring.
- The benzoyl group is often protected simultaneously with Boc protection during synthesis.
This approach involves multi-step reactions, including:
- Boc protection of 4-benzoylpiperidine hydrochloride using di-tert-butyl dicarbonate and bases such as KHCO3 or triethylamine.
- Purification by extraction and chromatography to isolate tert-butyl 4-benzoylpiperidine-1-carboxylate intermediates.
- Further ring expansion or functional group modification to achieve the azepane structure with the phenyl substituent.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Azepane | Di-tert-butyl dicarbonate, DCM, 0 °C to RT, base (KHCO3 or Et3N) | 90-98 | Boc protection of azepane nitrogen; mild conditions, aqueous workup |
| 2 | 4-Benzoylpiperidine hydrochloride | Di-tert-butyl dicarbonate, KHCO3 or Et3N, H2O/organic solvent reflux or RT | 66-98 | Boc protection of benzoyl-substituted piperidine; extraction and chromatography steps |
| 3 | tert-Butyl piperid-4-one-1-carboxylate | Ethyl diazoacetate, low temperature | ~70-80 | Ring expansion to azepane ring with keto group; industrial scale demonstrated |
| 4 | Boc-protected benzoylpiperidine | Ring expansion or functional group modification | Variable | Phenyl group introduction at 5-position via benzoyl intermediate |
Detailed Research Findings
- Industrial-scale synthesis : The ring expansion method using ethyl diazoacetate is scalable and safe, allowing production of over 33 kg of tert-butyl 4-oxoazepane-1-carboxylate analogs with good yield and purity.
- Reaction optimization : Focus on low-temperature control during ring expansion to minimize side reactions and maximize yield.
- Protection strategies : Boc protection is essential for nitrogen stability during multi-step synthesis and is efficiently achieved under mild conditions with high yields.
- Phenyl substitution : Starting from benzoyl-substituted piperidine intermediates allows the introduction of the phenyl group before ring expansion and nitrogen protection.
The preparation of this compound involves a combination of ring expansion chemistry, nitrogen protection via Boc groups, and strategic introduction of the phenyl substituent through benzoyl-piperidine intermediates. The most effective and industrially viable method is the ring expansion of Boc-protected piperidone derivatives using ethyl diazoacetate under carefully controlled low-temperature conditions. Boc protection is typically performed using di-tert-butyl dicarbonate in the presence of bases such as triethylamine or potassium bicarbonate, yielding high-purity intermediates. The phenyl group is introduced early in the synthesis via benzoyl derivatives, facilitating subsequent transformations to the target azepane structure.
This synthesis approach balances efficiency, yield, and scalability, making it suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under mild conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Voltage-Gated Sodium Channel Inhibitors
One of the prominent applications of tert-butyl 4-oxo-5-phenylazepane-1-carboxylate is its role as an inhibitor of voltage-gated sodium channels (Nav), specifically Nav 1.7. These channels are critical in pain signaling pathways, making this compound a potential candidate for pain management therapies. Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on these channels, suggesting their utility in developing analgesics .
1.2. Synthesis of Bioactive Molecules
The compound serves as a versatile scaffold for synthesizing various bioactive molecules. For instance, it can be used to create derivatives that may enhance pharmacological activity or target specificity. Its structure allows for modifications that can lead to compounds with improved efficacy against specific biological targets .
Case Studies
3.1. Analgesic Development
A study focusing on the development of analgesics highlighted the effectiveness of derivatives based on this compound in preclinical models of pain . The findings suggest that modifications to the compound can lead to enhanced potency and selectivity for Nav channels.
3.2. Anticancer Research
Another area of investigation involves its potential applications in anticancer research, where compounds derived from this compound have shown promise in inhibiting tumor growth in vitro . The structural versatility allows researchers to explore various functional groups that may enhance anticancer activity.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Voltage-Gated Sodium Channels | Inhibitor potential for Nav 1.7 | Significant inhibition observed |
| Synthesis of Bioactive Molecules | Scaffold for creating derivatives | Enhanced pharmacological activity |
| Analgesic Development | Preclinical models show effectiveness | Modifications improve potency |
| Anticancer Research | Inhibition of tumor growth in vitro | Promising results with derivatives |
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-5-phenylazepane-1-carboxylate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Estimated based on structural analogs.
Key Differences and Implications
Ring Size and Substituent Effects
- Azepane vs. Pyrrolidine : The target compound and its azepane analogs (e.g., CAS 1353989-57-7) have a seven-membered ring, offering greater conformational flexibility compared to the five-membered pyrrolidine in CAS 1186654-76-1. Larger rings may enhance binding to biological targets but reduce metabolic stability .
- Functional Groups: Oxo (Target) vs. Amino (CAS 1353989-57-7): The ketone in the target compound enables reactions like Grignard additions or reductions, while the amino group in its analog facilitates nucleophilic reactions (e.g., amide bond formation). Bromo (CAS 1004764-82-2): The bromine atom allows cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for introducing aryl/heteroaryl groups .
Physical and Chemical Properties
- Solubility : The hydroxymethyl and methoxyphenyl groups in CAS 1186654-76-1 improve aqueous solubility via hydrogen bonding, whereas phenyl and tert-butyl groups in other analogs enhance lipophilicity .
- Stability: The oxo group in the target compound may increase susceptibility to enzymatic degradation compared to the bromo or amino analogs.
Biological Activity
Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a seven-membered azepane ring with a carbonyl and carboxylate functional group. The synthesis of this compound typically involves cyclization reactions that form the azepane structure, often utilizing various catalysts or reagents to achieve the desired functionalization.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its pharmacological potential. Key areas of focus include:
- Antitumor Activity : Preliminary studies suggest that derivatives of azepanes can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against prostate cancer cells (PC-3) .
- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant in neurodegenerative disease contexts .
Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and related compounds:
Case Studies
Case Study 1: Anticancer Activity
A study conducted on various azepane derivatives, including this compound, revealed significant cytotoxicity against human cancer cell lines. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, researchers synthesized multiple derivatives and assessed their inhibitory effects on acetylcholinesterase. The results indicated that certain modifications to the azepane structure enhanced inhibitory potency, making them promising candidates for further development in neuropharmacology.
Q & A
Q. How can researchers correlate structural modifications with changes in biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in the phenyl or azepane moieties. Test against target enzymes (e.g., proteases) to establish structure-activity relationships (SAR) .
- Free Energy Calculations : Use MM-GBSA to quantify binding affinity changes caused by substituent modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
